2-Methylbutane-1,2,3,4,-tetrol
Overview
Description
2-Methylbutane-1,2,3,4-tetrol is an important oxidation product of isoprene and can be considered a marker compound for isoprene-derived secondary organic aerosols (SOAs) . It plays a significant role in atmospheric chemistry and is often studied in the context of aerosol particles and their impact on climate change .
Preparation Methods
2-Methylbutane-1,2,3,4-tetrol can be synthesized through various methods. One common approach involves the oxidation of isoprene, which leads to the formation of this compound as a secondary product . The synthetic route typically involves the use of racemates as well as enantiomerically enriched materials . The reaction conditions often include differential scanning calorimetry to investigate the physical phase states of the compound .
Chemical Reactions Analysis
2-Methylbutane-1,2,3,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Methylbutane-1,2,3,4-tetrol can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Methylbutane-1,2,3,4-tetrol has several scientific research applications. In chemistry, it is used as a marker compound for studying isoprene-derived secondary organic aerosols (SOAs) . In biology, it has been identified as a glucide in methanol extracts of Carum ajowan fruit . In medicine, it is a metabolite of the non-mevalonate MEP pathway, generally found in prokaryotes, and serves as a precursor to isoprenoids and non-isoprenoids like vitamins . In industry, it is used in the synthesis of various organic compounds and as a research tool for studying aerosol particles .
Mechanism of Action
The mechanism of action of 2-Methylbutane-1,2,3,4-tetrol involves its role as an oxidation product of isoprene. It acts as a marker compound for isoprene-derived secondary organic aerosols (SOAs), influencing the physical phase states of aerosol particles . The molecular targets and pathways involved include the non-mevalonate MEP pathway, where it serves as a precursor to isoprenoids and non-isoprenoids like vitamins .
Comparison with Similar Compounds
2-Methylbutane-1,2,3,4-tetrol can be compared with other similar compounds such as erythritol and 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA) . Erythritol is a tetritol that is structurally similar but lacks the methyl group at position 2 . 3-MBTCA is another oxidation product of α-pinene-derived SOA and shares some similarities in its physical phase states with 2-Methylbutane-1,2,3,4-tetrol . The uniqueness of 2-Methylbutane-1,2,3,4-tetrol lies in its specific role as a marker compound for isoprene-derived SOAs and its involvement in the non-mevalonate MEP pathway .
Properties
IUPAC Name |
2-methylbutane-1,2,3,4-tetrol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308143 | |
Record name | 2-Methyl-1,2,3,4-butanetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-13-1 | |
Record name | 2-Methyl-1,2,3,4-butanetetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42933-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutane-1,2,3,4,-tetrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042933131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,2,3,4-butanetetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutane-1,2,3,4,-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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